BenchChemオンラインストアへようこそ!

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Medicinal Chemistry Anticonvulsant Drug Discovery Structure-Activity Relationship

2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (CAS 1797642-67-1) is a synthetic hybrid molecule (C₁₉H₁₆N₄O₃, MW 348.36 g/mol) that covalently links two privileged scaffolds: a pyrrolidine-2,5-dione moiety, which is a validated pharmacophore in broad-spectrum anticonvulsant drug discovery, and an imidazo[1,2-a]pyridine bicyclic system, a core structure present in clinically used hypnotics (zolpidem) and extensively investigated kinase inhibitors. The compound is classified as a (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative and is supplied as a research-grade chemical for non-human investigational use.

Molecular Formula C19H16N4O3
Molecular Weight 348.362
CAS No. 1797642-67-1
Cat. No. B2453319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
CAS1797642-67-1
Molecular FormulaC19H16N4O3
Molecular Weight348.362
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
InChIInChI=1S/C19H16N4O3/c24-17(12-23-18(25)8-9-19(23)26)21-14-6-2-1-5-13(14)15-11-22-10-4-3-7-16(22)20-15/h1-7,10-11H,8-9,12H2,(H,21,24)
InChIKeyBXHBNKGUAYILES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (CAS 1797642-67-1): Structural Identity and Compound Class


2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (CAS 1797642-67-1) is a synthetic hybrid molecule (C₁₉H₁₆N₄O₃, MW 348.36 g/mol) that covalently links two privileged scaffolds: a pyrrolidine-2,5-dione moiety, which is a validated pharmacophore in broad-spectrum anticonvulsant drug discovery, and an imidazo[1,2-a]pyridine bicyclic system, a core structure present in clinically used hypnotics (zolpidem) and extensively investigated kinase inhibitors [1]. The compound is classified as a (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative and is supplied as a research-grade chemical for non-human investigational use [2].

Why Generic Imidazo[1,2-a]pyridine Acetamides Cannot Replace 2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide


The 2,5-dioxopyrrolidin-1-yl moiety and the ortho-substituted phenyl linker are not interchangeable structural decorations. In the Kamiński et al. 2020 series, the nature and position of the substituent on the pyrrolidine-2,5-dione ring were shown to drastically modulate both anticonvulsant potency (ED₅₀ values spanning from 45.6 mg/kg to >100 mg/kg in the maximal electroshock seizure model) and the neurotoxicity safety margin (protective indices varying >3-fold) [1]. Similarly, the connectivity of the imidazo[1,2-a]pyridine to the central phenyl ring (ortho vs. para) alters molecular shape and electronic distribution, which directly impacts target engagement profiles [2]. Simply substituting a generic imidazo[1,2-a]pyridine acetamide without these precise structural features introduces uncharacterized pharmacological risks.

Quantitative Differentiation Evidence: 2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide vs. Closest Analogs


Ortho-Substituted Phenyl Linker: Conformational Differentiation vs. Para-Substituted Imidazo[1,2-a]pyridine Acetamides

The target compound features an ortho-substituted phenyl linker connecting the imidazo[1,2-a]pyridine at the 2-position to the acetamide nitrogen, whereas the most extensively characterized anticonvulsant hybrid, compound 30 (Kamiński et al. 2020), contains a para-substituted phenylethyl linker without an imidazo[1,2-a]pyridine. Ortho-substitution introduces steric constraints that restrict rotational freedom of the imidazo[1,2-a]pyridine relative to the central amide, resulting in a calculated topological polar surface area (tPSA) of 84.2 Ų versus 49.4 Ų for the simpler N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide, and a higher number of hydrogen bond acceptors (6 vs. 4) [1]. This conformational restriction can enhance target selectivity by reducing the number of low-energy conformers available for off-target binding.

Medicinal Chemistry Anticonvulsant Drug Discovery Structure-Activity Relationship

Dual Pharmacophore Architecture: Pyrrolidine-2,5-dione Plus Imidazo[1,2-a]pyridine vs. Single-Pharmacophore Analogs

The target compound incorporates both a pyrrolidine-2,5-dione (anticonvulsant pharmacophore) and an imidazo[1,2-a]pyridine (CNS-active privileged scaffold). In the Kamiński et al. (2020) series, attachment of a pyrrolidine-2,5-dione to phenylacetamides yielded lead compound 30 with ED₅₀ values of 45.6 mg/kg (MES) and 39.5 mg/kg (6 Hz, 32 mA), while the imidazo[1,2-a]pyridine scaffold alone (e.g., zolpidem) acts primarily via GABA-A receptor modulation rather than calcium channel inhibition [1][2]. The covalent fusion of both pharmacophores within a single molecule creates potential for multi-target activity—Cav1.2 (L-type) calcium channel inhibition from the pyrrolidine-2,5-dione component [1] combined with the kinase or receptor modulation capabilities of the imidazo[1,2-a]pyridine [3].

Hybrid Molecule Design Epilepsy Polypharmacology

Sub-micromolar Sigma-2 Receptor Affinity: Predicted CNS Target Engagement Based on Imidazo[1,2-a]pyridine SAR

Imidazo[1,2-a]pyridine-containing acetamides have demonstrated binding affinity at sigma-2 receptors. For example, related imidazo[1,2-a]pyridine derivatives in the ChEMBL database exhibit Ki values ranging from 90 nM to low micromolar at the sigma-2 receptor in rat PC12 cell membranes [1]. The target compound, by virtue of its 2-(imidazo[1,2-a]pyridin-2-yl)phenyl core, is predicted to occupy the sigma-2 receptor pharmacophore, which has been implicated in neuroprotection and calcium signaling modulation [2]. Direct experimental Ki data for the target compound are not yet publicly available; therefore, this evidence is class-level inference.

Sigma Receptor CNS Pharmacology Binding Affinity

Metabolic Liability Differentiation: 2,5-Dioxopyrrolidin-1-yl Moiety Confers Hepatic Stability Advantage Over Ester-Containing Imidazo[1,2-a]pyridine Analogs

The pyrrolidine-2,5-dione (succinimide) ring is known for its metabolic stability compared to hydrolytically labile ester or amide functionalities commonly found in other imidazo[1,2-a]pyridine derivatives. In the Kamiński et al. (2020) study, compound 30, bearing the same 2,5-dioxopyrrolidin-1-yl motif, exhibited high metabolic stability on human liver microsomes (HLM) with negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms [1]. In contrast, ester-containing imidazo[1,2-a]pyridine prodrugs (e.g., zolpidem hemitartrate) undergo rapid first-pass hydrolysis, limiting their utility in sustained-release formulations [2]. The target compound, with its 2,5-dioxopyrrolidin-1-yl group, is predicted to share the favorable metabolic profile of the Kamiński hybrid series.

ADME-Tox Metabolic Stability Drug-Like Properties

Best-Fit Research and Preclinical Application Scenarios for 2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide


CNS Drug Discovery: Hybrid Anticonvulsant Lead Optimization and Polypharmacology Screening

The compound serves as a chemical probe for structure-activity relationship (SAR) studies aiming to optimize the dual pyrrolidine-2,5-dione / imidazo[1,2-a]pyridine pharmacophore combination. Its ortho-substituted phenyl linker provides a scaffold topology distinct from the para-linked analogs dominating the Kamiński et al. anticonvulsant series [1]. Screening in the maximal electroshock seizure (MES) and 6 Hz psychomotor seizure models in mice, using compound 30 (ED₅₀ MES = 45.6 mg/kg, ED₅₀ 6 Hz = 39.5 mg/kg) as a benchmark [1], can establish whether the imidazo[1,2-a]pyridine substitution confers additional efficacy against pharmacoresistant seizure phenotypes.

Sigma Receptor Pharmacology: Tool Compound for Sigma-2-Mediated Neuroprotection Studies

Based on the demonstrated sigma-2 receptor affinity of imidazo[1,2-a]pyridine-containing acetamides (class-level Ki values in the 90 nM range) [2], this compound can be employed as a tool compound to dissect sigma-2-mediated calcium signaling and neuroprotection pathways. The ortho-substitution pattern may confer binding kinetics distinct from para-substituted analogs, enabling competitive radioligand displacement studies using [³H]DTG or [³H]haloperidol in rat brain membrane preparations [2].

ADME-Tox Comparative Profiling: Benchmarking Metabolic Stability of 2,5-Dioxopyrrolidin-1-yl Hybrids

The 2,5-dioxopyrrolidin-1-yl group has been experimentally validated to confer high human liver microsome stability in compound 30 [1]. This compound can be used in head-to-head microsomal stability assays comparing imidazo[1,2-a]pyridine-containing hybrids against non-imidazo[1,2-a]pyridine analogs (e.g., compound 30 or AS-1) to quantify the contribution of the imidazo[1,2-a]pyridine group to intrinsic clearance (CLint) and CYP450 inhibition profiles [1].

Chemical Biology: Kinase Selectivity Profiling Using an Imidazo[1,2-a]pyridine-Containing Hybrid Scaffold

Imidazo[1,2-a]pyridines are established ATP-competitive kinase inhibitor scaffolds, with reported activity against JAK1, Mer/Axl, and Nek2 kinases [3]. The target compound, by virtue of its unique ortho-substituted phenylacetamide linker to the pyrrolidine-2,5-dione, provides a novel chemotype for kinase selectivity panel screening (e.g., Eurofins KinaseProfiler™ or DiscoverX scanMAX™) to identify kinase targets that are inaccessible to traditional para-substituted imidazo[1,2-a]pyridine inhibitors, potentially revealing new therapeutic applications in oncology or inflammatory diseases [3].

Quote Request

Request a Quote for 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.